

The Pivotal Role of 3-Aminobenzyl Alcohol in Organic Synthesis: A Technical Guide

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Compound of Interest

Compound Name: 3-Aminobenzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminobenzyl alcohol, a versatile bifunctional organic molecule, serves as a crucial intermediate in a myriad of synthetic transformations. Its unique structure, possessing both a nucleophilic amino group and a reactive primary alcohol on a benzene ring, allows for its strategic incorporation into a wide array of complex molecules, including pharmaceuticals, agrochemicals, and specialty materials.^[1] This technical guide provides an in-depth exploration of the properties, key reactions, and applications of **3-aminobenzyl alcohol**, offering valuable insights for professionals in chemical research and drug development.

Physicochemical and Spectral Properties

A comprehensive understanding of the physical and spectral properties of **3-aminobenzyl alcohol** is fundamental for its effective application in synthesis. The following table summarizes key quantitative data for this intermediate.

Property	Value	Reference(s)
Molecular Formula	C ₇ H ₉ NO	[2]
Molecular Weight	123.15 g/mol	
CAS Number	1877-77-6	[2]
Appearance	Beige or gray-beige to brown fine crystalline powder	
Melting Point	92-95 °C (lit.)	
Solubility	Soluble in water	
¹ H NMR (400 MHz, DMSO-d ₆)	δ (ppm) 6.96 (t, J = 7.6 Hz, 1H), 6.56 (s, 1H), 6.52 – 6.38 (m, 2H), 5.06 – 4.91 (m, 3H), 4.36 (d, J = 5.1 Hz, 2H)	[1]
¹³ C NMR (101 MHz, DMSO-d ₆)	δ (ppm) 148.91, 143.60, 128.94, 114.49, 112.81, 112.57, 63.70	[1]
IR (KBr Pellet, cm ⁻¹)	Major peaks characteristic of O-H, N-H, C-H (aromatic and aliphatic), and C=C (aromatic) stretching and bending vibrations.	[2]
Mass Spectrum (EI)	Molecular Ion [M] ⁺ at m/z 123. Key fragments at m/z 106 ([M-NH ₂] ⁺) and 94 ([M-CH ₂ OH] ⁺).	[3]

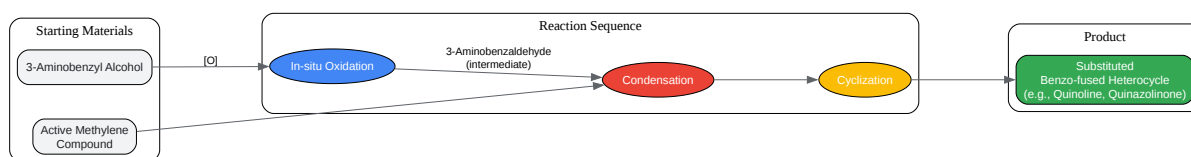
Key Synthetic Applications and Experimental Protocols

3-Aminobenzyl alcohol is a valuable building block for the synthesis of a diverse range of organic compounds, particularly heterocyclic systems that form the core of many pharmaceutical agents.

Synthesis of Quinolines and Quinazolinones

Quinolines and quinazolinones are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities. **3-Aminobenzyl alcohol** can serve as a precursor to these heterocycles through various synthetic strategies. While many protocols specify the ortho-isomer (2-aminobenzyl alcohol), the underlying principles of oxidative cyclization and condensation reactions are often applicable to the meta-isomer, leading to the corresponding fused heterocyclic systems.

A general approach involves the in-situ oxidation of the benzyl alcohol to the corresponding aldehyde, which then undergoes condensation with a suitable partner followed by cyclization.



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Caption: Synthetic pathway for benzo-fused heterocycles.

Experimental Protocol: Ruthenium-Catalyzed Synthesis of 3-Substituted Quinolines

This protocol is adapted from methodologies developed for the synthesis of quinolines from aminobenzyl alcohols and aldehydes.

Materials:

- 2-Aminobenzyl alcohol (or **3-aminobenzyl alcohol** for analogous synthesis)
- Aldehyde (e.g., benzaldehyde)

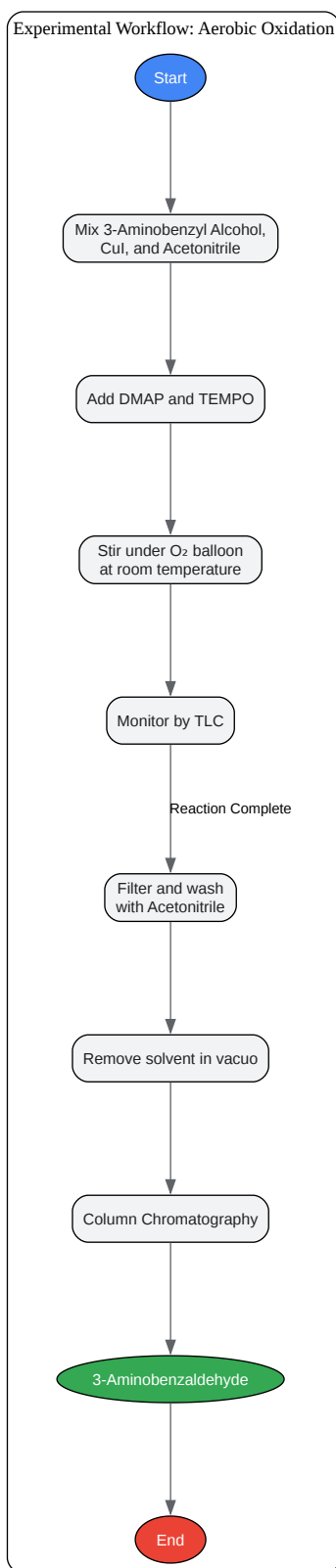
- Ruthenium catalyst (e.g., $[\text{RuCl}_2(\text{p-cymene})]_2$)
- Base (e.g., KOH)
- Solvent (e.g., Toluene)

Procedure:

- To a sealed tube, add 2-aminobenzyl alcohol (1.0 mmol), the aldehyde (1.2 mmol), ruthenium catalyst (2.5 mol%), and base (20 mol%).
- Add the solvent (3 mL) and seal the tube.
- Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 24 hours).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford the desired 3-substituted quinoline.

Aerobic Oxidation to 3-Aminobenzaldehyde

The selective oxidation of the alcohol functionality in **3-aminobenzyl alcohol** to the corresponding aldehyde is a key transformation, as 3-aminobenzaldehyde is a versatile intermediate for the synthesis of various pharmaceuticals and fine chemicals.



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